molecular formula C9H12FNO B2943709 2-(4-Fluorophenoxy)propylamine CAS No. 886763-30-0

2-(4-Fluorophenoxy)propylamine

Cat. No. B2943709
CAS RN: 886763-30-0
M. Wt: 169.199
InChI Key: BKMIGRSVUBPFSI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)propylamine is a chemical compound with the linear formula C9H12FNO . It has a molecular weight of 169.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FNO/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Preparation of Fluoroionophores

Researchers have developed fluoroionophores from diamine-salicylaldehyde (DS) derivatives, exploring their spectral diversity when interacting with metal cations. Notably, these compounds have shown specific chelation properties for Zn+2 in both organic and semi-aqueous solutions, indicating potential applications in metal ion detection and fluorescent cellular staining (Hong et al., 2012).

Solvatochromism and Aggregation-Induced Enhanced Emission

Studies on triphenylamine-propenone derivatives have highlighted their intramolecular charge transfer (ICT) and aggregation emission properties, showcasing solvent polarity-dependent emission. This research opens avenues for developing materials with color tunability and efficient emission in solid states, beneficial for optical materials and sensors (Liang et al., 2015).

Spectroscopic and Crystallographic Characterizations

The substitution reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines have been thoroughly investigated, leading to the synthesis of compounds with potential applications in materials science and phosphazene chemistry (Elmas, 2017).

Genetically Encoded Fluorescent Amino Acid

A novel approach for the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites has been developed. This technique, enabling the selective introduction of fluorescent amino acids into proteins, is pivotal for studying protein structure, dynamics, and interactions in vitro and in vivo (Summerer et al., 2006).

Characterization of Phenols

The reaction of phenols with fluoro-2,4-dinitrobenzene, catalyzed by triethylamine, offers a method for characterizing phenols. This process, ideal for creating well-crystallizing derivatives, enhances the capabilities for spectrophotometric and colorimetric analyses of phenols, contributing to analytical chemistry advancements (Lehmann, 1971).

Safety and Hazards

The compound is corrosive and can cause harm if swallowed or if it comes into contact with the skin . It can also cause serious eye damage . Therefore, it’s important to handle it with care, using appropriate personal protective equipment .

properties

IUPAC Name

2-(4-fluorophenoxy)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMIGRSVUBPFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886763-30-0
Record name 1-[(1-aminopropan-2-yl)oxy]-4-fluorobenzene
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